2-[4-(hexyloxy)phenyl]-2-oxoethyl 4-bromobenzoate
Description
2-[4-(hexyloxy)phenyl]-2-oxoethyl 4-bromobenzoate is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a bromine atom at the fourth position of the benzoic acid ring, a hexyloxy group attached to a phenyl ring, and an oxo-ethyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C21H23BrO4 |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
[2-(4-hexoxyphenyl)-2-oxoethyl] 4-bromobenzoate |
InChI |
InChI=1S/C21H23BrO4/c1-2-3-4-5-14-25-19-12-8-16(9-13-19)20(23)15-26-21(24)17-6-10-18(22)11-7-17/h6-13H,2-5,14-15H2,1H3 |
InChI Key |
UJQCPKPYQOQDDK-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(hexyloxy)phenyl]-2-oxoethyl 4-bromobenzoate typically involves the esterification of 4-bromo-benzoic acid with 2-(4-hexyloxy-phenyl)-2-oxo-ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-[4-(hexyloxy)phenyl]-2-oxoethyl 4-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Alcohol derivatives of the ester group.
Oxidation: Quinones or other oxidized phenyl derivatives.
Scientific Research Applications
2-[4-(hexyloxy)phenyl]-2-oxoethyl 4-bromobenzoate is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(hexyloxy)phenyl]-2-oxoethyl 4-bromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group can participate in various binding interactions, influencing the compound’s biological activity. The hexyloxy-phenyl moiety may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-benzoic acid 2-(4-hexyloxy-phenyl)-2-oxo-ethyl ester: Similar structure but with a chlorine atom instead of bromine.
4-Methoxy-benzoic acid 2-(4-hexyloxy-phenyl)-2-oxo-ethyl ester: Similar structure but with a methoxy group instead of bromine.
4-Nitro-benzoic acid 2-(4-hexyloxy-phenyl)-2-oxo-ethyl ester: Similar structure but with a nitro group instead of bromine.
Uniqueness
2-[4-(hexyloxy)phenyl]-2-oxoethyl 4-bromobenzoate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that are not possible with other substituents. The hexyloxy-phenyl moiety also contributes to its distinct chemical and physical properties, making it valuable in various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
